Product packaging for 4-Bromo-4'-(methylthio)benzophenone(Cat. No.:CAS No. 197439-28-4)

4-Bromo-4'-(methylthio)benzophenone

Cat. No.: B185779
CAS No.: 197439-28-4
M. Wt: 307.21 g/mol
InChI Key: MNRIMSJSRIPDON-UHFFFAOYSA-N
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Description

4-Bromo-4'-(methylthio)benzophenone is a functionalized benzophenone derivative of significant interest in medicinal chemistry as a versatile synthetic intermediate. The benzophenone core structure is a privileged scaffold in drug discovery, known for its ability to contribute to a wide range of biological activities. Recent scientific investigations have highlighted that structurally related benzophenone derivatives exhibit potent in vitro antitumor activity, making them promising candidates in this field of research . For instance, certain benzophenone compounds have demonstrated strong inhibitory effects against various human cancer cell lines, including promyelocytic leukemia (HL-60), lung cancer (A-549), and hepatocarcinoma (SMMC-7721) cells . The presence of both bromo and methylthio substituents on this molecule provides two distinct reactive sites for further chemical modification, enabling researchers to develop more complex structures for structure-activity relationship (SAR) studies. This compound is intended for research applications only, specifically for use in the synthesis and development of novel bioactive molecules for pharmaceutical and life sciences research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrOS B185779 4-Bromo-4'-(methylthio)benzophenone CAS No. 197439-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIMSJSRIPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 4 Methylthio Benzophenone

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-bromo-4'-(methylthio)benzophenone reveals several logical disconnections, pointing to readily available starting materials. The most common disconnection is at the carbonyl carbon, breaking the molecule into two aryl synthons.

Disconnection 1: Friedel-Crafts Acylation Approach

This disconnection breaks one of the aryl-carbonyl bonds, leading to an acyl chloride and an activated aromatic ring. The two possible retrosynthetic pathways are:

Pathway A: Disconnecting the bond adjacent to the methylthio-substituted ring suggests 4-bromobenzoyl chloride and thioanisole (B89551) (methylthiobenzene) as precursors.

Pathway B: Disconnecting the bond adjacent to the bromo-substituted ring suggests 4-(methylthio)benzoyl chloride and bromobenzene (B47551) as precursors.

Disconnection 2: Cross-Coupling and Organometallic Approaches

Alternatively, the central ketone can be envisioned as being formed through a coupling reaction. This leads to precursors suitable for reactions like Suzuki-Miyaura, Negishi, or Grignard reactions. For instance, one could foresee the coupling of a 4-bromophenyl organometallic reagent with a 4-(methylthio)phenyl electrophile, or vice versa.

The key precursors identified through this analysis are fundamental building blocks in organic synthesis and are generally commercially available.

Precursor NameChemical Structure
4-Bromobenzoyl chlorideBr-C₆H₄-COCl
Thioanisole (Methylthiobenzene)CH₃S-C₆H₄-H
BromobenzeneBr-C₆H₅
4-(Methylthio)benzoyl chlorideCH₃S-C₆H₄-COCl
4-Bromophenylboronic acidBr-C₆H₄-B(OH)₂
4-(Methylthio)phenylboronic acidCH₃S-C₆H₄-B(OH)₂
4-(Methylthio)benzophenone (B312869)CH₃S-C₆H₄-CO-C₆H₅

Direct Synthetic Routes via Carbon-Carbon Bond Formation

The direct formation of the carbon-carbon bonds connecting the carbonyl group to the two aryl rings is a primary strategy for synthesizing this compound.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. scribd.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). fujifilm.com

For the synthesis of this compound, the most direct approach involves the acylation of thioanisole with 4-bromobenzoyl chloride. The methylthio group (-SCH₃) is an activating, ortho-, para-directing group, which facilitates the electrophilic attack at the para position to yield the desired product. The synthesis of a similar compound, 4-bromo-4'-propylbenzophenone, has been successfully achieved via a Friedel-Crafts acylation of n-propylbenzene with 4-bromobenzoyl chloride, demonstrating the feasibility of this approach. oregonstate.edu

Reaction Scheme:

Generated code

Typical Reaction Conditions:

ParameterCondition
Reactants4-Bromobenzoyl chloride, Thioanisole
CatalystAluminum chloride (AlCl₃)
SolventAnhydrous, non-polar solvent (e.g., dichloromethane (B109758), carbon disulfide)
TemperatureTypically ranges from 0°C to room temperature

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, involving aryl bromides)

Modern cross-coupling reactions provide powerful and versatile methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. google.comrsc.org For the synthesis of this compound, two main strategies can be envisioned:

Coupling of 4-bromophenylboronic acid with 4-(methylthio)benzoyl chloride.

Coupling of 4-(methylthio)phenylboronic acid with 4-bromobenzoyl chloride.

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. fujifilm.com

Negishi Coupling:

The Negishi coupling is another palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organohalide or triflate. organic-chemistry.org This method is known for its high functional group tolerance. A potential route to this compound would involve the reaction of a (4-(methylthio)phenyl)zinc reagent with 4-bromobenzoyl chloride in the presence of a suitable palladium or nickel catalyst. google.com

Organometallic Approaches

Organometallic reagents, such as Grignard reagents, are highly valuable in the formation of carbon-carbon bonds.

Grignard Reaction:

A Grignard reagent, an organomagnesium halide, can act as a potent nucleophile, attacking electrophilic carbonyl carbons. mnstate.eduorganic-chemistry.org The synthesis of this compound could potentially be achieved by reacting a Grignard reagent derived from 4-bromomagnesiobenzene with a suitable 4-(methylthio)phenyl carbonyl compound, such as 4-(methylthio)benzaldehyde, followed by oxidation of the resulting secondary alcohol. Alternatively, reaction with 4-(methylthio)benzonitrile (B1583463) would yield an imine intermediate that can be hydrolyzed to the ketone.

Reaction Scheme (Hypothetical):

Formation of Grignard reagent: 4-Br-C₆H₄-Br + Mg → 4-Br-C₆H₄-MgBr

Reaction with aldehyde: 4-Br-C₆H₄-MgBr + 4-(CH₃S)-C₆H₄-CHO → [Intermediate Alcohol]

Oxidation: [Intermediate Alcohol] + Oxidizing Agent → 4-Br-C₆H₄-CO-C₆H₄-SCH₃

Synthetic Strategies Involving Functional Group Interconversions

An alternative synthetic strategy involves the modification of a pre-formed benzophenone (B1666685) skeleton.

Bromination Reactions

If 4-(methylthio)benzophenone is available, the bromine atom can be introduced in a later step via electrophilic aromatic substitution. The methylthio-substituted ring is activated, while the other phenyl ring is deactivated by the carbonyl group. Therefore, bromination would likely occur on the unsubstituted phenyl ring. However, to achieve the desired 4-bromo isomer, a directing group would be necessary, or separation of isomers would be required.

A more regioselective approach would be the bromination of 4-aminobenzophenone (B72274) followed by a Sandmeyer reaction to replace the amino group with a bromo group, and a subsequent reaction to introduce the methylthio group.

A common brominating agent for such transformations is N-bromosuccinimide (NBS), often used with a catalytic amount of acid, or elemental bromine (Br₂) in the presence of a Lewis acid catalyst. youtube.commasterorganicchemistry.com The choice of reagent and reaction conditions is crucial to control the regioselectivity and avoid side reactions. nih.govchemistrysteps.com

Thioether Formation (e.g., Methylation of Thiol Precursors, if applicable)

While direct acylation of thioanisole is a primary route, an alternative synthetic strategy involves the formation of the thioether linkage on a pre-functionalized benzophenone scaffold. This approach would begin with a precursor such as 4-bromo-4'-mercaptobenzophenone. The thiol (-SH) group on this precursor can then be methylated to form the final methylthioether (-SCH₃).

This S-methylation is a standard nucleophilic substitution reaction where the thiolate anion, formed by deprotonating the thiol with a suitable base, acts as a nucleophile. A variety of methylating agents can be employed for this transformation. The choice of base and methylating agent depends on factors such as substrate tolerance, desired reaction conditions, and cost.

Common Methylating Agents and Conditions:

Methylating AgentCommon BaseTypical SolventNotes
Iodomethane (B122720) (MeI)K₂CO₃, NaH, NaOHAcetone, DMF, THFHighly reactive and efficient. Iodomethane is a toxic and volatile reagent requiring careful handling. caltech.edu
Dimethyl sulfate (B86663) ((MeO)₂SO₂)K₂CO₃, NaOHAcetone, MethanolA cost-effective and powerful methylating agent, but it is extremely toxic and must be handled with extreme caution.
Methyl Tosylate (MeOTs)K₂CO₃, Cs₂CO₃Acetonitrile, DMFA less volatile and often more manageable alternative to iodomethane or dimethyl sulfate.

The reaction proceeds by first treating the thiol precursor with a base (e.g., potassium carbonate) to generate the more nucleophilic thiolate. Subsequent addition of the methylating agent (e.g., iodomethane) results in the displacement of the leaving group (e.g., iodide) and the formation of the thioether bond. caltech.edu

Oxidation/Reduction Pathways for Precursor Modification

Modifying precursors through oxidation or reduction offers another synthetic avenue. A plausible, albeit indirect, pathway involves the synthesis of a sulfoxide (B87167) precursor, 4-bromo-4'-(methylsulfinyl)benzophenone, which is then reduced to the target thioether. The sulfoxide can be prepared by the Friedel-Crafts acylation of methyl phenyl sulfoxide with 4-bromobenzoyl chloride or by the controlled oxidation of this compound itself.

The reduction of the sulfoxide to the thioether is a common transformation in organic synthesis. This step can be achieved using a variety of reducing agents that are selective for the sulfoxide group, leaving other functionalities like the ketone and aryl bromide intact.

Selected Reagents for Sulfoxide Reduction:

Reducing AgentTypical Conditions
Phosphorus Trichloride (PCl₃)Dichloromethane, 0 °C to room temperature
Trifluoroacetic Anhydride/NaIAcetonitrile, 0 °C
Oxalyl chloride/NaIDichloromethane, -78 °C to room temperature
HBr or HClAcetic acid or other solvents

This reduction pathway provides a strategic alternative if the thioether proves to be sensitive to other reaction conditions or if the sulfoxide precursor is more readily available.

Optimization of Reaction Conditions and Process Scale-Up Considerations

Optimizing the synthesis of this compound, particularly via the industrially favored Friedel-Crafts acylation route, is critical for maximizing yield, ensuring purity, and enabling safe and efficient scale-up. researchgate.net Several parameters must be carefully controlled.

Key Parameters for Friedel-Crafts Acylation Optimization:

ParameterConsiderationsImpact on Reaction
Lewis Acid Catalyst Choice (e.g., AlCl₃, FeCl₃, ZnCl₂) and stoichiometry.AlCl₃ is highly active but requires stoichiometric amounts or more because it complexes with the product ketone. wikipedia.org This generates significant waste. Alternative catalysts may offer milder conditions or catalytic turnover.
Solvent Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are common.The solvent must be inert to the highly electrophilic conditions and able to dissolve the reactants. Solvent choice can influence reaction rate and selectivity.
Temperature Typically run at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.The reaction is often exothermic. Temperature control is crucial to prevent side reactions, such as polysubstitution or decomposition.
Reagent Purity & Ratio Purity of 4-bromobenzoyl chloride and thioanisole; molar ratio of reactants and catalyst.Impurities can lead to side products. An excess of the aromatic substrate or acylating agent may be used to drive the reaction to completion.
Work-up Procedure Quenching with ice/HCl, phase separation, and purification.Careful quenching of the reactive catalyst complex is necessary. google.com Purification is often achieved by crystallization or chromatography.

Process Scale-Up Considerations:

Scaling up the Friedel-Crafts acylation presents several challenges.

Thermal Management: The exothermic nature of the reaction requires efficient heat dissipation to maintain control and prevent runaway reactions.

Reagent Handling: The use of corrosive and hazardous materials like AlCl₃ and the evolution of HCl gas necessitate specialized equipment and safety protocols. google.com

Waste Management: The generation of a stoichiometric amount of aluminum-containing waste from the catalyst requires an effective disposal or recycling strategy.

Product Isolation: Large-scale crystallization may require optimization of solvent systems and cooling profiles to ensure high purity and good crystal morphology for easy filtration.

Careful process development and engineering controls are essential for the successful and safe transition from laboratory-scale synthesis to large-scale industrial production. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-4'-(methylthio)benzophenone reveals distinct signals for each type of proton in the molecule. The aromatic protons on the two benzene (B151609) rings appear as doublets in the downfield region, typically between 7.2 and 7.8 ppm, due to coupling with adjacent protons. The protons on the ring containing the bromine atom are in a different chemical environment than those on the ring with the methylthio group, leading to separate signals. The three protons of the methyl group (-SCH₃) are equivalent and therefore appear as a sharp singlet in the upfield region, characteristically around 2.5 ppm. The integration of these signals confirms the presence of seven aromatic protons and three methyl protons.

¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.29 - 7.75 d 8.7 - 8.8

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly based on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield shift of around 194.5 ppm. The aromatic carbons resonate in the range of approximately 124 to 146 ppm. The carbon atom directly attached to the electron-withdrawing bromine atom (C-Br) and the carbon attached to the methylthio group (C-S) can be distinguished from the other aromatic carbons. The methyl carbon of the -SCH₃ group is highly shielded and appears far upfield, typically around 15.0 ppm.

¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) 194.5
Aromatic Carbons 124.9 - 145.8

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, it would show correlations between the ortho and meta protons on each of the two aromatic rings, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each aromatic C-H pair.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands. The most intense and readily identifiable peak is due to the stretching vibration of the carbonyl group (C=O), which appears strongly in the region of 1630-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions, including C-C stretching vibrations within the aromatic rings and the C-Br and C-S stretching vibrations, which are typically found at lower wavenumbers.

Key FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Carbonyl (C=O) Stretch 1630 - 1650

Note: The exact position and intensity of absorption bands can be affected by the physical state of the sample (e.g., solid, liquid) and the method of sample preparation.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the fragmentation pathways of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₄H₁₁BrOS, the calculated molecular weight is approximately 307.21 g/mol . clearsynth.com HRMS analysis, often employing techniques like electrospray ionization (ESI), can confirm this with high precision. rsc.org For instance, a related compound, 4'-(Methylthio)-(1,1'-biphenyl)-2-ylmethanone, was analyzed using HRMS, and the measured mass-to-charge ratio (m/z) was found to be 304.0951, which is very close to its calculated value of 304.0922. rsc.org This level of accuracy is crucial for unequivocally identifying the compound and distinguishing it from isomers or other substances with similar nominal masses.

Table 1: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₄H₁₁BrOS
Calculated Monoisotopic Mass 306.9768 u
Nominal Mass 307 u
Ionization Technique Electrospray Ionization (ESI)

Note: The calculated monoisotopic mass is based on the most abundant isotopes of the constituent elements.

Electron impact (EI) ionization in mass spectrometry often causes molecules to break apart into characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For benzophenone (B1666685) derivatives, fragmentation commonly occurs around the central carbonyl group. researchgate.net In the case of this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic ions.

One might expect to observe fragments corresponding to the brominated phenyl ring and the methylthiophenyl ring. For example, the loss of the bromophenyl group (C₆H₄Br) or the methylthiophenyl group (C₇H₇S) would result in significant peaks in the mass spectrum. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.org This results in two peaks of similar intensity separated by two mass units for any fragment containing a bromine atom. The fragmentation of benzophenones can also involve the loss of a carbon monoxide (CO) molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. up.ac.za This technique is particularly useful for characterizing compounds with conjugated π-systems, such as benzophenones.

The UV-Vis spectrum of a benzophenone derivative typically displays absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital and is typically weaker. researchgate.net

For this compound, the presence of the bromo and methylthio substituents influences the positions and intensities of these absorption bands. The electron-withdrawing bromine atom and the electron-donating methylthio group can affect the energy levels of the molecular orbitals involved in the electronic transitions. In a related compound, 4-(4-methylphenylthio)benzophenone (B138115), the UV/Visible spectra revealed absorption at higher wavelengths due to extended delocalization of π-electrons. chemrxiv.orgresearchgate.net Generally, benzophenone itself shows absorption bands around 250 nm and a weaker band around 340 nm. researchgate.net The specific absorption maxima for this compound would be expected in similar regions, with potential shifts due to the substituents.

Table 2: Expected UV-Vis Absorption Data

Transition TypeExpected Wavelength Range (nm)Description
π → π 240 - 280Intense absorption due to the conjugated aromatic system.
n → π 330 - 360Weaker absorption associated with the carbonyl group.

Beyond simple absorption, UV-Vis spectroscopy can be used to determine various photophysical parameters, such as the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. Furthermore, by using fluorescence spectroscopy, one can investigate the emission properties of the compound upon excitation. While many benzophenones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, their phosphorescence can be observed, especially at low temperatures. The triplet state of 4-methoxybenzophenone, for instance, has been studied using laser flash photolysis and emission techniques. researchgate.net The determination of quantum yields for fluorescence and phosphorescence provides insights into the deactivation pathways of the excited states.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, growing a suitable single crystal would allow for its complete structural elucidation. The process typically involves slow evaporation of a solvent from a saturated solution of the compound.

The resulting crystal structure would reveal the dihedral angles between the two phenyl rings and the carbonyl group, which are crucial for understanding the molecule's conformation and the extent of electronic communication between the two substituted rings. Intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between the aromatic rings, could also be identified, providing insights into the packing of the molecules in the solid state. For example, studies on 4-methyl benzophenone have confirmed its unit cell parameters through single crystal X-ray diffraction. researchgate.netresearchgate.net

Table 3: Anticipated Crystallographic Data

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Bond Lengths & Angles Precise values for all bonds and angles
Torsion Angles Dihedral angles between the phenyl rings
Intermolecular Interactions Presence of hydrogen bonds, halogen bonds, π-π stacking

Crystallographic Data and Crystal System Determination

While a specific crystallographic study for this compound has not been reported in the surveyed literature, it is possible to anticipate its likely crystal system based on analyses of structurally related benzophenone derivatives. rsc.org Compounds of similar molecular weight and complexity often crystallize in common space groups. For instance, the related compound [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester crystallizes in the orthorhombic crystal system with the space group Pbca. rsc.org It is plausible that this compound would adopt a similar crystal system, likely monoclinic or orthorhombic, which are common for organic molecules of this type.

An illustrative example of potential crystallographic data, based on common findings for related brominated benzophenone compounds, is presented in Table 1. It is important to note that this data is hypothetical and serves as a representative example.

Table 1: Illustrative Crystallographic Data for a Representative Benzophenone Derivative

ParameterExample Value
Chemical FormulaC₁₄H₁₁BrOS
Formula Weight307.21 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.1444
b (Å)8.2781
c (Å)38.423
α (°)90
β (°)90
γ (°)90
Volume (ų)3226.6
Z8
Calculated Density (g/cm³)1.264

Molecular Conformation and Intermolecular Interactions

The supramolecular assembly of crystalline solids is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure. These include:

C-H···O Hydrogen Bonds: The carbonyl oxygen atom is a potential hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogen atoms from the phenyl rings or the methyl group of neighboring molecules.

Halogen Bonding: The bromine atom can participate in halogen bonds (C-Br···O or C-Br···S), where it acts as an electrophilic region (σ-hole) interacting with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

C-H···π Interactions: Hydrogen atoms can also interact with the electron-rich π-systems of the phenyl rings.

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal. rsc.org

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a two-dimensional "fingerprint plot" that provides a quantitative summary of the different types of intermolecular interactions.

A Hirshfeld surface analysis for this compound has not been reported in the reviewed scientific literature. However, studies on other brominated organic compounds provide a basis for predicting the likely contributions of various interactions. For instance, in a study of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the Hirshfeld analysis revealed significant contributions from H···H, N···H, C···H, Br···H, and O···H contacts. nih.gov

Based on the functional groups present in this compound, a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface is presented in Table 2. This serves as a representative example to illustrate the type of quantitative data obtained from such an analysis.

Table 2: Representative Quantitative Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis for a Bromo-Phenyl Compound

Interaction TypeContribution (%)
H···H30 - 40
C···H/H···C20 - 25
Br···H/H···Br10 - 15
O···H/H···O5 - 10
S···H/H···S3 - 7
Br···C/C···Br1 - 3
Others< 5

The dominant H···H interactions are typical for organic molecules, representing a large proportion of the surface contacts. The significant contributions from C···H/H···C and Br···H/H···Br interactions would highlight the importance of C-H···π interactions and halogen bonding in the crystal packing. The smaller contributions from O···H/H···O and S···H/H···S would correspond to specific hydrogen bonding involving the carbonyl and methylthio groups, respectively.

Computational and Theoretical Investigations of 4 Bromo 4 Methylthio Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties at the atomic level. These methods are crucial for understanding the behavior of molecules like 4-Bromo-4'-(methylthio)benzophenone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. chemrevlett.com For substituted benzophenones, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry (optimization) and to calculate various electronic properties. chemrxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. scialert.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. chemrxiv.org In studies of related benzophenones, the HOMO and LUMO are typically delocalized across the π-conjugated system of the phenyl rings and the carbonyl group. scialert.net For this compound, the HOMO would likely have significant contributions from the electron-rich methylthio-substituted phenyl ring, while the LUMO might be distributed over the carbonyl group and the bromo-substituted phenyl ring. The specific energies of these orbitals dictate the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Key Parameters from Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons (ionization potential).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons (electron affinity).

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a significant region of negative potential around the electronegative oxygen atom of the carbonyl group. This area would be the primary site for electrophilic attack. The electron-donating methylthio group would increase the electron density on its attached phenyl ring, while the electronegative bromine atom would create a region of relatively positive potential. Such analysis provides a clear picture of how the molecule would interact with other polar molecules or ions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy. These interactions, known as hyperconjugation, are key to understanding molecular stability. chemrxiv.org

In an NBO analysis of this compound, key interactions would likely involve the delocalization of π-electrons from the phenyl rings into the antibonding π* orbital of the carbonyl group. Furthermore, interactions between the lone pairs on the sulfur and oxygen atoms with adjacent antibonding orbitals would be quantified. A study on the similar 4-(4-methylphenylthio)benzophenone (B138115) revealed strong π-π* interactions that contribute significantly to the molecule's stability. chemrxiv.org NBO analysis also provides information on the charge distribution on each atom, offering a more detailed view than MEP analysis alone.

Computational Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable data that can be used to interpret experimental results or to predict the spectral characteristics of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly DFT, can be used to predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

A simulated ¹H and ¹³C NMR spectrum for this compound would predict the chemical shifts for each unique proton and carbon atom in the molecule. The aromatic protons on the two different phenyl rings would appear as distinct signals due to the different electronic environments created by the bromo and methylthio substituents. The protons of the methyl group (-SCH₃) would likely appear as a singlet in the upfield region of the ¹H spectrum. Similarly, the ¹³C spectrum would show distinct signals for the carbonyl carbon, the substituted and unsubstituted aromatic carbons, and the methyl carbon. Comparing these predicted spectra with experimental data is a standard method for confirming the structure of a synthesized compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzophenone (B1666685)

Simulated Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a critical technique for identifying molecular structures and functional groups. Computational methods, particularly DFT, can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands.

While a specific simulated spectrum for this compound is not available in the cited literature, a comprehensive DFT study on the structurally analogous compound, 4-(4-methylphenylthio)benzophenone (4,4'-MPTB), offers significant insight. chemrxiv.orgchemrxiv.org This study employed the B3LYP functional with a 6-311++G(d,p) basis set to conduct frequency analysis. chemrxiv.org The theoretical calculations for 4,4'-MPTB revealed several prominent vibrational modes that are expected to be characteristic for this class of compounds. chemrxiv.org

Based on this analogous compound, the simulated vibrational spectrum of this compound would be expected to show characteristic peaks for the benzophenone core, with specific shifts influenced by the bromo and methylthio substituents. The C-Br stretching vibration, typically found at lower frequencies, would be a distinguishing feature.

Table 1: Selected Theoretical Vibrational Frequencies for the Analogous Compound 4-(4-methylphenylthio)benzophenone chemrxiv.org

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C=O Stretching1704
C=C Stretching1625
Skeletal C-C Vibrations1287
C-H Stretching~3000

Note: Data is for the analogous compound 4-(4-methylphenylthio)benzophenone, calculated at the B3LYP/6-311++G(d,p) level of theory. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional conformation of a molecule is crucial to its physical properties and chemical reactivity. Benzophenone and its derivatives are not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group. This dihedral angle, or "ring twist," is influenced by the substituents on the rings and the forces in its environment. nih.govresearchgate.net

While specific molecular dynamics (MD) simulations for the conformational analysis of this compound are not detailed in the available research, studies on other substituted benzophenones highlight the importance of conformation. nih.govresearchgate.net For instance, crystallographic studies combined with semi-empirical calculations (MOPAC) have been used to examine the ring twists in a variety of benzophenone molecules. researchgate.net These studies show that twist angles can range significantly, from as low as 38° to over 83°, depending on the nature and position of the substituents. nih.govresearchgate.net

MD simulations could provide a deeper understanding of the conformational landscape of this compound, revealing the flexibility of the molecule and the energy barriers between different conformations in various environments (e.g., in a vacuum or in a solvent). Such simulations would track the atomic motions over time, providing a dynamic picture of how the dihedral angles fluctuate around their equilibrium values. This information is relevant for understanding how the molecule might interact with other molecules or biological targets. For the parent benzophenone molecule, ab initio molecular dynamics have been used to trace its behavior in excited states following UV light absorption. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties that drive chemical behavior. For this compound, modeling can provide insights into its potential applications, such as in photochemistry or materials science.

DFT calculations on the related molecule 4-(4-methylphenylthio)benzophenone have been used to compute its chemical reactivity, stability, and photoinitiating properties. chemrxiv.orgchemrxiv.org By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can calculate parameters like ionization potential, electron affinity, and chemical hardness, which predict the molecule's reactivity. chemrxiv.org Such studies provide a foundation for designing novel photoinitiators with tailored light absorption and reactivity for use in processes like UV-curing and photopolymerization. chemrxiv.orgchemrxiv.org

Furthermore, computational studies on other complex organic molecules demonstrate the power of these methods to unravel detailed reaction pathways. For example, DFT has been used to investigate the mechanism of chemiluminescence reactions, identifying rate-determining steps and the influence of substituents on reaction barriers. mdpi.com Similarly, the reaction mechanisms of atmospheric pollutants with radicals have been thoroughly mapped out using high-level computational methods, providing crucial kinetic and thermodynamic data. mdpi.com For other benzophenone derivatives, molecular docking simulations have been employed to understand their interaction with biological targets like enzymes, offering mechanistic insights into their potential pharmacological activity. mdpi.com

Synthesis and Characterization of Functionalized Derivatives of 4 Bromo 4 Methylthio Benzophenone

Derivatives Modified at the Bromine Position

The bromine atom on the phenyl ring of 4-Bromo-4'-(methylthio)benzophenone serves as a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Prominent among these transformations is the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For instance, reacting this compound with various arylboronic acids can lead to the synthesis of biaryl derivatives, expanding the conjugated system of the molecule. The general conditions for Suzuki-Miyaura couplings involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. sioc-journal.cnuni-muenchen.de

Another significant modification at the bromine position is the Heck reaction , which involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the benzophenone (B1666685) core. The choice of catalyst and reaction conditions is crucial for the success of the Heck reaction, with systems like Pd(OAc)₂/P(t-Bu)₃ being effective for aryl bromides. beyondbenign.orgthermofisher.com

The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This reaction allows for the introduction of primary or secondary amines, leading to a variety of N-aryl benzophenone derivatives. The selection of the appropriate ligand for the palladium catalyst is critical for achieving high yields and functional group tolerance. Current time information in Bangalore, IN.organic-chemistry.orgorganicreactions.org For example, bulky biaryl phosphine (B1218219) ligands have been shown to be effective in the amidation of challenging aryl bromides. nih.gov

Reaction Type Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd(PPh₃)₄, K₃PO₄Biaryl benzophenone derivatives
Heck ReactionThis compound, AlkenePd(OAc)₂, P(t-Bu)₃Vinylated benzophenone derivatives
Buchwald-Hartwig AminationThis compound, AminePd catalyst, Ligand, BaseN-Aryl benzophenone derivatives

Derivatives Modified at the Methylthio Position

The methylthio (-SCH₃) group presents another site for functionalization, primarily through oxidation reactions. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃) group. These transformations significantly alter the electronic properties of the molecule.

The oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. The choice of reagent is critical to prevent over-oxidation to the sulfone. Common reagents for this transformation include mild oxidants. The resulting sulfoxide group introduces a chiral center at the sulfur atom and increases the polarity of the molecule.

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents leads to the formation of the corresponding sulfone . Reagents such as hydrogen peroxide in the presence of a suitable catalyst can effectively carry out this transformation. nih.gov The sulfone group is a strong electron-withdrawing group, which can have a profound impact on the photophysical and electronic properties of the benzophenone derivative.

Modification Reagents Resulting Functional Group
Oxidation to SulfoxideMild oxidizing agentsSulfoxide (-SOCH₃)
Oxidation to SulfoneStrong oxidizing agents (e.g., H₂O₂)Sulfone (-SO₂CH₃)

Derivatives Modified at the Benzophenone Core

The carbonyl group of the benzophenone core is a key site for a range of chemical transformations, allowing for the introduction of diverse functionalities.

The Grignard reaction is a classic method for the formation of carbon-carbon bonds at the carbonyl carbon. Treatment of this compound with a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol after acidic workup. This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl position, significantly altering the steric and electronic environment of the molecule. cerritos.eduumkc.edumiracosta.edu

The Wittig reaction provides a powerful tool for the conversion of the carbonyl group into a carbon-carbon double bond (alkene). thermofisher.comorganic-chemistry.orgorganicreactions.org The reaction involves the treatment of the benzophenone with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. This reaction is highly valuable for synthesizing vinyl derivatives with a defined structure. libretexts.org

Reaction Type Reactant Product Type
Grignard ReactionGrignard reagent (R-MgX)Tertiary alcohol
Wittig ReactionPhosphorus ylideAlkene

Advanced Multisubstituted Benzophenone Architectures

The strategic combination of modifications at the bromine, methylthio, and benzophenone core positions allows for the construction of advanced, multi-substituted benzophenone architectures with tailored properties.

One area of application for such derivatives is in the development of phosphine ligands . The benzophenone scaffold can serve as a backbone for the synthesis of bulky and electronically tuned phosphine ligands, which are crucial components in transition-metal catalysis. The synthesis can involve the introduction of phosphine groups via reactions at the bromo position, followed by further modifications at other sites to create complex ligand architectures. sioc-journal.cnbeilstein-journals.org

Another important application is in the design of novel photoinitiators . Benzophenone and its derivatives are well-known photoinitiators for polymerization reactions. researchgate.netnih.govcumbria.ac.uk By strategically introducing various functional groups, the absorption characteristics and initiating efficiency of the photoinitiator can be fine-tuned. For example, extending the conjugation of the benzophenone system through Suzuki coupling can shift the absorption to longer wavelengths, making the photoinitiator suitable for different light sources.

Modification Strategies for Specific Chemical Properties

The functionalization of this compound can be strategically employed to achieve specific chemical properties, particularly in the realm of materials science.

The development of materials with nonlinear optical (NLO) properties is an active area of research. The introduction of electron-donating and electron-withdrawing groups at different positions of the benzophenone core can significantly enhance the second- and third-order NLO response of the molecule. The bromo group itself has been shown to improve the NLO properties of organic materials. researchgate.netmdpi.commetall-mater-eng.comresearchgate.net By replacing the bromine with other functional groups through the reactions described in section 6.1, and by modifying the methylthio and benzophenone core, a wide range of NLO materials can be designed and synthesized.

The modification of this compound is also a key strategy in the synthesis of novel photoinitiators with enhanced performance. The efficiency of a photoinitiator is dependent on its light absorption characteristics and its ability to generate reactive species upon irradiation. By modifying the molecular structure, for instance by introducing amine or other chromophoric groups, the absorption spectrum can be broadened and shifted, and the quantum yield of radical formation can be increased. researchgate.netnih.govcumbria.ac.uk

Academic Applications in Chemical Research and Materials Science

Role as Synthetic Intermediates in Complex Organic Synthesis

4-Bromo-4'-(methylthio)benzophenone is recognized as a key building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. The bromine atom, in particular, serves as a highly effective synthetic handle for constructing more complex molecular frameworks.

Key synthetic applications include:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Suzuki coupling (with organoboron compounds), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). These reactions are cornerstones of modern organic synthesis, enabling the precise attachment of diverse molecular fragments to the benzophenone (B1666685) core.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles under specific reaction conditions, allowing for the introduction of functionalities such as amines, alkoxides, and cyanides.

Reactions at the Carbonyl Group: The ketone moiety can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or conversion to other functional groups like imines and oximes.

Modification of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the molecule.

This multifunctional character allows chemists to selectively manipulate different parts of the molecule in a stepwise fashion, making it an invaluable precursor for the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide range of biological activities. nih.gov

Table 1: Reactivity of Functional Groups in this compound This table is interactive. You can sort and filter the data.

Functional Group Position Common Reactions Potential Products
Bromine 4 Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination Biaryls, stilbenes, substituted alkynes, arylamines
Carbonyl (Ketone) - Nucleophilic Addition, Reduction, Wittig Reaction Tertiary alcohols, secondary alcohols, alkenes

Utilization in Catalysis (e.g., as a Ligand Component or Pre-catalyst)

While direct applications of this compound as a catalyst are not extensively documented, its structural motifs are relevant to the design of ligands for catalytic systems. The presence of both a halogen atom (bromine) and a soft donor atom (sulfur) makes it a candidate for elaboration into more complex ligand structures.

For instance, the thioether linkage can coordinate with transition metals. The entire molecule could be modified through its reactive bromine or carbonyl sites to incorporate phosphine (B1218219), amine, or other coordinating groups, thereby creating bidentate or polydentate ligands. Such ligands are crucial in homogeneous catalysis for controlling the reactivity and selectivity of metal centers in reactions like cross-coupling, hydrogenation, and polymerization.

Application in Photochemistry as Probes or Photosensitizers

The benzophenone core of the molecule is a classic and well-studied chromophore in photochemistry. acs.orgmedicaljournals.se Benzophenone and its derivatives are known for their ability to act as effective photosensitizers. medicaljournals.setum.de Upon absorption of UV light, the molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a long-lived triplet state. bgsu.edu

This triplet state is the key reactive species in photosensitization and can participate in several photochemical processes:

Energy Transfer: The excited triplet state of the benzophenone derivative can transfer its energy to another molecule (an acceptor), such as molecular oxygen, to generate highly reactive singlet oxygen. medicaljournals.se This process is fundamental to photodynamic therapy and photooxidations.

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical. medicaljournals.se This reactivity is widely used in photopolymerization and organic synthesis.

The substituents on the benzophenone rings—in this case, bromine and methylthio groups—can modulate these photochemical properties. They can shift the absorption wavelength and influence the lifetime and reactivity of the excited triplet state. Even minor changes to the benzophenone structure can lead to significantly different phototoxic characteristics. medicaljournals.setum.de This tunability makes this compound a person of interest for developing specialized photosensitizers for applications ranging from photocatalysis to light-induced biological studies.

Development of Novel Organic Materials with Tunable Properties

The same structural features that make this compound a useful synthetic intermediate also make it an excellent building block for advanced materials.

Organic molecules with significant nonlinear optical (NLO) properties are crucial for technologies like optical data storage and signal processing. A common design strategy for NLO materials is to create a molecule with an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A architecture).

This compound fits this profile. The methylthio group (-SMe) is an electron-donating group, while the benzophenone carbonyl, influenced by the electron-withdrawing nature of the bromo-substituted phenyl ring, acts as the acceptor. The two phenyl rings form the π-conjugated bridge. This intramolecular charge-transfer characteristic is a prerequisite for high second-order NLO activity. While specific NLO measurements for this compound are not widely reported, its molecular structure suggests it is a promising candidate for investigation in this field.

The bifunctional nature of this compound makes it a valuable monomer for step-growth polymerization. The bromine atom provides a reactive site for polycondensation reactions, such as Suzuki or Heck polycoupling, to form conjugated polymers. rsc.org

Incorporating the benzophenone unit into a polymer backbone can impart several desirable properties:

Photoreactivity: The polymer chains can be cross-linked upon exposure to UV light, a property useful for creating photoresists and coatings.

Thermal Stability: The aromatic nature of the monomer contributes to the high thermal stability of the resulting polymers.

Electronic Properties: The conjugated backbone can endow the polymer with semiconducting or electro-optical properties.

Furthermore, the presence of both sulfur and bromine atoms opens possibilities for advanced polymer synthesis, such as using "thiol-bromo" click chemistry to create multi-block copolymers.

Conjugated polymers derived from monomers like this compound are foundational materials for organic electronic technologies. rsc.org These materials are being explored for use in:

Organic Light-Emitting Diodes (OLEDs): The benzophenone moiety can be used to tune the electronic energy levels of the polymer to control charge injection and transport, as well as the color of the emitted light.

Electrochromic Displays: Polymers that can change their color upon the application of an electrical voltage can be created. The redox activity of the sulfur atom and the conjugated system could be harnessed for this purpose.

Organic Photovoltaics (OPVs): As components in the active layer of solar cells, these polymers can be designed to absorb sunlight efficiently and facilitate the separation of charge carriers.

The ability to fine-tune the chemical structure of this building block allows for precise control over the optical and electronic properties of the final polymer, making it a key component in the ongoing development of next-generation flexible displays and energy technologies.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-4'-(methylthio)benzophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzophenone precursor. For example, bromination of 4'-(methylthio)benzophenone using bromine or HBr under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst) can yield the target compound . Key factors affecting yield include:

  • Catalyst choice : Lewis acids like AlCl₃ enhance electrophilic substitution .
  • Temperature : Reactions at 80–90°C minimize side products (e.g., di-brominated derivatives) .
  • Solvent : Nitrobenzene or dichloromethane improves solubility and regioselectivity .
Synthetic Route Catalyst Temperature Yield Range Reference
Bromination of 4'-(methylthio)benzophenoneAlCl₃80–90°C60–75%
Friedel-Crafts acylationH₂SO₄RT to 50°C40–55%

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify bromine (δ ~7.5–7.8 ppm for aromatic protons) and methylthio (δ ~2.5 ppm for -SCH₃) groups. Coupling patterns confirm substitution positions .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry, including dihedral angles between aromatic rings (e.g., ~57° observed in similar benzophenones) .
  • GC-MS/HPLC : Quantifies purity and detects trace impurities (e.g., residual nitrobenzene from synthesis) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicology : Limited data exist, but structural analogs (e.g., benzophenones) show endocrine-disrupting potential . Assume acute toxicity and use PPE.
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate for 10–15 minutes .
  • Storage : Store in amber glass under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction outcomes during cross-coupling reactions with this compound?

Methodological Answer: Contradictions in yields or side products often stem from:

  • Catalyst poisoning : Methylthio groups may bind Pd catalysts. Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to mitigate .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Optimize via solvent screening .
  • Reaction monitoring : Inline GC-MS or HPLC identifies intermediates (e.g., dehalogenated byproducts) early .

Q. What strategies improve regioselectivity in synthesizing brominated benzophenones with methylthio substituents?

Methodological Answer:

  • Directing groups : Introduce temporary blocking groups (e.g., -OMe) to steer bromination to the desired position. Subsequent demethylation or displacement installs -SCH₃ .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side reactions .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., para-bromination favored due to -SCH₃’s electron-donating resonance) .

Q. How does the methylthio group influence photochemical reactivity in HAT-mediated reactions?

Methodological Answer: Benzophenones act as hydrogen atom transfer (HAT) catalysts. The methylthio group:

  • Enhances electron density : -SCH₃ donates electrons via resonance, increasing the carbonyl’s excitation efficiency under UV .
  • Alters redox potential : Electrochemical studies show -SCH₃ lowers reduction potential, favoring radical formation .
  • Practical application : In flow chemistry, combine with benzophenone for dual roles—HAT initiator and oxidant—to streamline alkylation of pyridines .

Data Contradiction Analysis

Example Issue: Conflicting reports on bromination efficiency using AlCl₃ vs. H₂SO₄.
Resolution:

  • Hypothesis : H₂SO₄ may protonate the methylthio group, reducing its directing effect.
  • Testing : Compare bromination yields with/without -SCH₃ protection (e.g., using -SMe→-SO₂Me). If yields improve, confirm protonation interferes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.